molecular formula C8H3NO6Pb B12646034 Lead 5-nitroterephthalate CAS No. 60580-60-1

Lead 5-nitroterephthalate

Katalognummer: B12646034
CAS-Nummer: 60580-60-1
Molekulargewicht: 416 g/mol
InChI-Schlüssel: BBUSXYPIFFHFHF-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lead 5-nitroterephthalate is a chemical compound with the molecular formula C8H3NO6Pb It is a lead salt of 5-nitroterephthalic acid, characterized by its unique structural properties and potential applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lead 5-nitroterephthalate can be synthesized by reacting 5-nitroterephthalic acid with a lead(II) salt, such as lead(II) acetate or lead(II) nitrate, in an aqueous medium. The reaction typically involves dissolving 5-nitroterephthalic acid in water, followed by the addition of the lead(II) salt solution. The mixture is then heated to facilitate the reaction, and the resulting precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and implementing purification steps to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Lead 5-nitroterephthalate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of dinitroterephthalate derivatives.

    Reduction: Formation of 5-aminoterephthalate.

    Substitution: Formation of various substituted terephthalate derivatives.

Wirkmechanismus

The mechanism of action of lead 5-nitroterephthalate involves its interaction with biological molecules and metal ions. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, the lead ion can bind to proteins and enzymes, disrupting their normal function and leading to toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Lead 2-nitroterephthalate
  • Lead 4-nitroterephthalate
  • Lead terephthalate

Comparison

Lead 5-nitroterephthalate is unique due to the position of the nitro group on the terephthalate ring, which influences its reactivity and coordination behavior.

Eigenschaften

CAS-Nummer

60580-60-1

Molekularformel

C8H3NO6Pb

Molekulargewicht

416 g/mol

IUPAC-Name

lead(2+);2-nitroterephthalate

InChI

InChI=1S/C8H5NO6.Pb/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2

InChI-Schlüssel

BBUSXYPIFFHFHF-UHFFFAOYSA-L

Kanonische SMILES

C1=CC(=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Pb+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.